molecular formula C6H3Cl2N3 B1321239 4,5-Dichloropyrrolo[2,1-f][1,2,4]triazine CAS No. 888720-61-4

4,5-Dichloropyrrolo[2,1-f][1,2,4]triazine

Cat. No. B1321239
CAS RN: 888720-61-4
M. Wt: 188.01 g/mol
InChI Key: QUFRWQJHIBMRGA-UHFFFAOYSA-N
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Description

4,5-Dichloropyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that is part of a broader class of triazine derivatives. These compounds are of significant interest due to their diverse biological activities and potential therapeutic applications. The papers provided discuss various derivatives of pyrrolo[2,1-f][1,2,4]triazine and their synthesis, chemical properties, and biological activities.

Synthesis Analysis

The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives is a key area of research. One study describes the synthesis of substituted pyrrolo[2,1-f][1,2,4]triazines as inhibitors of tyrosine kinase activity, which are important in the regulation of angiogenesis and tumor growth . Another paper reports the preparation of heterocycles through the interaction of an intermediate compound with various reagents to furnish triazine derivatives with potential anti-tumor properties . Additionally, a one-pot preparation method for pyrrolo[2,1-f][1,2,4]triazine derivatives is described, highlighting the efficiency of the synthetic process .

Molecular Structure Analysis

The molecular structure of pyrrolo[2,1-f][1,2,4]triazine derivatives is crucial for their biological activity. The design and evaluation of these compounds involve detailed structure-activity relationship studies. For instance, the introduction of different substituents on the pyrrolo[2,1-f][1,2,4]triazine core can significantly affect the potency and selectivity of the compounds as kinase inhibitors . The molecular docking studies mentioned in one of the papers suggest a mechanism of action for the antiviral activity of these compounds, which involves the inhibition of neuraminidase .

Chemical Reactions Analysis

The chemical reactivity of pyrrolo[2,1-f][1,2,4]triazine derivatives is another area of interest. One paper discusses the unusual chemical reactivity of certain novel 4,5-disubstituted 7-benzylpyrrolo[2,3-d][1,2,3]triazines, which are related to the compounds of interest . The study of their nucleophilic displacements and the effects of different reaction conditions provides insights into the chemical behavior of these heterocycles.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolo[2,1-f][1,2,4]triazine derivatives are influenced by their molecular structure. The introduction of fluorous tags, as described in one study, can aid in the purification of reaction mixtures, which is an important aspect of chemical synthesis . The oral bioavailability of these compounds, as well as their solubility and stability, are critical parameters that determine their potential as therapeutic agents .

Scientific Research Applications

Synthesis Methodologies

  • Pyrrolo[2,1-f][1,2,4]triazine is an essential regulatory starting material in the production of the antiviral drug remdesivir. A new synthetic methodology for Compound 1 (4,5-Dichloropyrrolo[2,1-f][1,2,4]triazine) has been developed. This process, utilizing simple building blocks like pyrrole, chloramine, and formamidine acetate, was optimized to improve safety and scale-up for the preparation of larger quantities (Roy et al., 2021).
  • Another study describes a one-pot preparation method for this compound, emphasizing its facile synthesis and potential for producing various derivatives (Quintela et al., 1996).

Biological Applications

  • The compound has been explored in the synthesis of pyrrolo[2,1‐f][1,2,4]triazine C‐nucleosides with structural variations. These derivatives, particularly those with cyano groups, showed potent cytotoxic activity against various cancer cell lines (Li et al., 2018).
  • In medicinal chemistry, this compound has been used as a scaffold for kinase inhibitors, showing effectiveness in inhibiting cellular proliferation in cancer cell lines (Hunt et al., 2004).
  • It is recognized as a "privileged scaffold" in drug discovery due to its versatility and potential to yield derivatives with a wide range of biological activities, such as kinase inhibition and cytotoxicity against cancer cell lines (Song et al., 2013).

Versatile Applications in Drug Discovery

  • The compound's unique structure has made it a subject of interest in various fields of drug discovery, including as a template for kinase inhibitors and C-nucleosides. Its history and importance in chemistry and drug discovery are well-documented (Ott & Favor, 2017).

Synthesis and Evaluation for Specific Diseases

  • Specific synthesis methods and biological evaluations have been developed for this compound derivatives, targeting diseases like cancer and exploring their potential as PET ligands for IGF-1R imaging in cancer tissues (Majo et al., 2013).

Future Directions

Pyrrolo[2,1-f][1,2,4]triazine is a promising fused heterocycle to target kinases in cancer therapy. It’s an integral part of several kinase inhibitors and nucleoside drugs, including avapritinib and remdesivir . This suggests that future research may focus on developing more drugs based on this scaffold.

properties

IUPAC Name

4,5-dichloropyrrolo[2,1-f][1,2,4]triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-4-1-2-11-5(4)6(8)9-3-10-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUFRWQJHIBMRGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1Cl)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101269870
Record name 4,5-Dichloropyrrolo[2,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101269870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

888720-61-4
Record name 4,5-Dichloropyrrolo[2,1-f][1,2,4]triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=888720-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dichloropyrrolo[2,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101269870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-chloropyrrolo[2,1-f][1,2,4]triazin-4 (3H)-one (5.00 g, 29.5 mmol) in toluene (100 mL) at rt under nitrogen was added diisopropylethylamine (5.14 mL, 29.5 mmol) followed by phosphorus(III) oxychloride (8.25 mL, 88.5 mmol). The mixture was heated at 100° C. for 20 h and was then cooled to rt. The reaction was slowly added to saturated aqueous sodium bicarbonate solution (500 mL) at 0° C. After the addition was complete, the mixture was stirred at rt for 30 min. The aqueous phase was extracted with ethyl acetate (3×500 mL), dried over anhydrous MgSO4, and concentrated in vacuo to give the crude product (3.73 g, 67%) as a yellow solid which was used without further purification. 1H NMR (CDCl3) δ 8.03 (s, 1H), 7.70 (d, 1H, J=2.8 Hz), 6.84 (d, 1H, J=2.8 Hz); MS(ESI+) m/z 188.1 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.14 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8.25 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Yield
67%

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